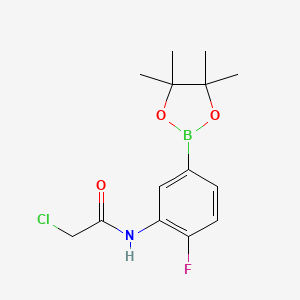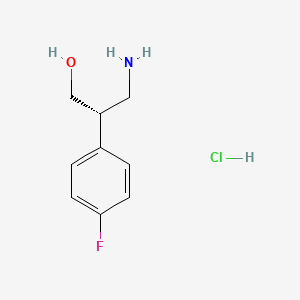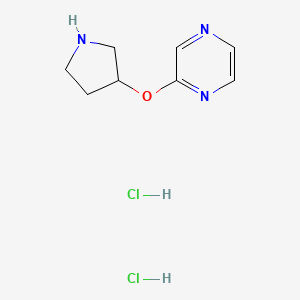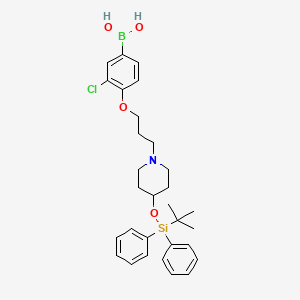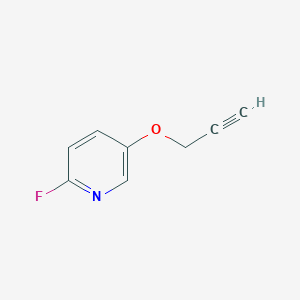
2-Fluoro-5-prop-2-ynyloxy-pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Modular Synthesis of Pyridines
A study by Song et al. (2016) introduces a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence, enabling the regioselective synthesis of polysubstituted and fused pyridines. This method, involving 2-fluoro-1,3-dicarbonyl compounds, uses readily available materials and does not require transition-metal catalysts, highlighting a significant advancement in pyridine synthesis (Song et al., 2016).
Radioligand Synthesis for Imaging
Dollé et al. (1998) report the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine and its radiolabeling with fluorine-18. This compound, closely related to the high-affinity nicotinic ligand A-85380, exhibits significant potential for in vivo imaging of central nicotinic acetylcholine receptors (Dollé et al., 1998).
Molecular Docking and QSAR Studies
Caballero et al. (2011) performed docking and quantitative structure–activity relationship (QSAR) studies on 3-fluoro-pyridinylamine derivatives, including those with the 2-fluoropyridine moiety, as c-Met kinase inhibitors. This comprehensive analysis contributes to understanding the molecular features contributing to inhibitory activity, aiding in the design of effective kinase inhibitors (Caballero et al., 2011).
Fluorescent Chemosensors
Maity et al. (2018) synthesized new fluorophores based on the 2H-pyrrolo[3,4-c]pyridine moiety, demonstrating their high selectivity for Fe3+/Fe2+ cations. This research showcases the potential application of 2-fluoropyridine derivatives in developing sensitive and selective chemosensors for metal ion detection in biological systems (Maity et al., 2018).
Fluorination in Aqueous Solutions
Zhou et al. (2018) explored the fluorination of pyridines, including derivatives of 2-fluoropyridine, in an aqueous solution. This method provides an efficient approach for synthesizing fluorinated pyridines, a crucial step in various chemical synthesis processes (Zhou et al., 2018).
Mecanismo De Acción
The mechanism of action of “2-Fluoro-5-prop-2-ynyloxy-pyridine” is not explicitly mentioned in the available literature . Fluoropyridines, in general, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Propiedades
IUPAC Name |
2-fluoro-5-prop-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDHOZWUPJAWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



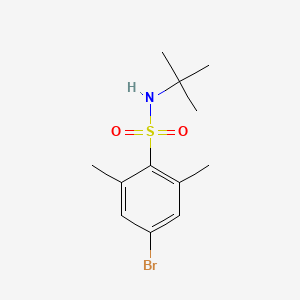
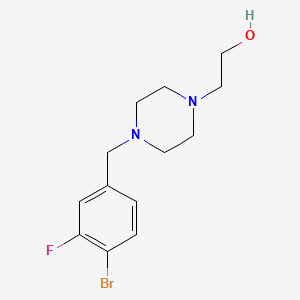
![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)

